1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilic ligand efficiency Kinase inhibitor design Property-based optimization

This compound features a distinct N1-(3-chlorophenyl) and C4-(2-ethoxyphenyl) substitution pattern, creating a unique chemotype for probing kinase selectivity. With XLogP3 of 4.7 and MW 365.8, it is a lead-like scaffold for oral bioavailability optimization. Procure now for SAR studies and ADME/PK profiling to differentiate your kinase inhibitor programs.

Molecular Formula C19H16ClN5O
Molecular Weight 365.82
CAS No. 890945-85-4
Cat. No. B2429795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890945-85-4
Molecular FormulaC19H16ClN5O
Molecular Weight365.82
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN5O/c1-2-26-17-9-4-3-8-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-7-5-6-13(20)10-14/h3-12H,2H2,1H3,(H,21,22,24)
InChIKeyQFHPMVCFXFVJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Purchase 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-85-4) for Kinase-Targeted Research


The compound 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-85-4) is a fully synthetic, small-molecule member of the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. Characterized by a 3-chlorophenyl substituent at the N1 position and a 2-ethoxyphenylamino group at the C4 position, this compound represents a specific chemotype within a crowded chemical space where subtle structural modifications dictate target selectivity profiles [1]. A PubChem record confirms its chemical identity (CID 17017294, MW 365.8 g/mol, XLogP3-AA 4.7) and lists a patent link, underscoring its origins in proprietary medicinal chemistry optimization programs [1].

Why 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic Pyrazolo[3,4-d]pyrimidines


**High-strength differential evidence is currently limited for this specific compound.** A comprehensive search of primary research papers and authoritative databases reveals that quantitative comparative biological data (e.g., head-to-head IC50 values, selectivity panel results) for this exact molecule has not been published in peer-reviewed literature [1]. Insufficient evidence for this specific compound does not diminish the critical principle of compound-specific selection: pyrazolo[3,4-d]pyrimidines are notorious for their 'activity cliff' behavior, where minor changes at the N1-aryl and C4-amino positions can invert kinase selectivity profiles (e.g., from FLT3 to VEGFR2 dominance) or ablate cellular activity entirely [2]. The 3-chlorophenyl and 2-ethoxyphenyl substituent combination on this scaffold represents a distinct chemical hypothesis that is not replicated by any off-the-shelf alternative from the same class, making generic substitution a high-risk procurement strategy without confirmatory testing.

Quantitative Differentiation Evidence for CAS 890945-85-4: Comparative Data Guide


Lipophilic Ligand Efficiency vs. In-Class Congeners

The compound's computed lipophilicity (XLogP3-AA = 4.7) and molecular weight (365.8 g/mol) can be positioned against typical advanced kinase inhibitor leads. This compound is less lipophilic than the potent FLT3/VEGFR2 multikinase inhibitor (compound 33) from the pyrazolo[3,4-d]pyrimidine class described in J. Med. Chem. 2013 [1], which contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety. While target potency data is unavailable for CAS 890945-85-4, its lower logP and molecular weight suggest potentially superior ligand efficiency metrics if equipotent, which is critical for optimizing oral bioavailability and reducing promiscuous off-target binding [1].

Lipophilic ligand efficiency Kinase inhibitor design Property-based optimization

Structural Uniqueness and Patent Landscape: No Chemical Equivalent Available for Purchase

A structural similarity search reveals that the specific 1-(3-chlorophenyl) and N-(2-ethoxyphenyl) substitution pattern is not repeated in any other commercially catalogued pyrazolo[3,4-d]pyrimidine [1]. This compound appears to originate from a proprietary kinase inhibitor program; a PubChem patent link and the cited AladdinSci document mapping to patent US-8748435-B2 support its assignment to a specific intellectual property space [1]. Other commercially available 4-aminopyrazolo[3,4-d]pyrimidines (e.g., PP 3 with EGFR IC50 of 2.7 µM, or compounds with 4-fluoro/4-methoxy phenyl variations) possess structurally distinct C4-amino substituents, precluding them from serving as functional analogs in a structure-activity relationship context.

Chemical patent Kinase inhibitor Procurement specification

Optimal Use Cases for 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Scientific Research


Kinase Selectivity Profiling and Chemical Probe Development

Given its structural distinctiveness and proposed link to a kinase patent (US-8748435-B2), this compound is best suited as a chemical probe for interrogating kinase targets where the N1-(3-chlorophenyl) and C4-(2-ethoxyphenyl) vectors are hypothesized to confer unique selectivity. Its lower computed lipophilicity relative to known potent pyrazolo[3,4-d]pyrimidine leads supports its use in broad-panel kinase profiling to identify novel target-ligand interactions, as suggested by the SAR trends in Yang et al. (J. Med. Chem. 2013) [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Property Optimization Studies

The compound's favorable computed properties (XLogP3-AA 4.7, MW 365.8, 5 rotatable bonds) position it as a lead-like starting point for optimizing oral bioavailability within pyrazolo[3,4-d]pyrimidine kinase inhibitor programs. Procurement for in vitro ADME assays (microsomal stability, permeability) and in vivo PK studies is a rational next step, comparing its profile to more lipophilic in-class analogs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Expansion

For laboratories seeking to explore SAR around the 2-ethoxyphenyl aniline motif on pyrazolo[3,4-d]pyrimidines, this compound serves as a critical reference point. The 2-ethoxy substitution is underrepresented in published kinase inhibitor libraries compared to 4-substituted regioisomers, making it a valuable tool for generating novel SAR data [1].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.